molecular formula C21H17ClFNO B287106 N-(2-chlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide

N-(2-chlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide

Cat. No.: B287106
M. Wt: 353.8 g/mol
InChI Key: GWQXFRWKUSTNOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme in B-cell receptor signaling and is involved in the development of B-cell malignancies. TAK-659 has shown promising results in preclinical studies for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mechanism of Action

N-(2-chlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. BTK is a key enzyme in B-cell receptor signaling, which is essential for the survival and proliferation of B-cell malignancies. By inhibiting BTK, this compound induces apoptosis and inhibits proliferation of B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit BTK, with no significant activity against other kinases. In addition, this compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-chlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide is its selectivity for BTK, which reduces the potential for off-target effects. In addition, this compound has shown significant antitumor activity in preclinical models of B-cell malignancies. However, one limitation of this compound is its limited solubility, which can make it difficult to formulate for in vivo studies.

Future Directions

There are several potential future directions for the development of N-(2-chlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide. One potential application is in combination therapy with other targeted agents or chemotherapy for the treatment of B-cell malignancies. In addition, this compound may have potential in other BTK-mediated diseases such as autoimmune disorders. Further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in these settings.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide involves several steps starting from commercially available starting materials. The first step involves the synthesis of 2-fluoro[1,1'-biphenyl]-4-ylamine, which is then coupled with 2-chlorobenzoyl chloride to form the intermediate N-(2-chlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)acetamide. The final step involves the reduction of the acetamide to the propanamide using sodium borohydride.

Scientific Research Applications

N-(2-chlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK phosphorylation and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies. In vivo studies have shown that this compound has significant antitumor activity in mouse models of CLL and MCL.

Properties

Molecular Formula

C21H17ClFNO

Molecular Weight

353.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-(3-fluoro-4-phenylphenyl)propanamide

InChI

InChI=1S/C21H17ClFNO/c1-14(21(25)24-20-10-6-5-9-18(20)22)16-11-12-17(19(23)13-16)15-7-3-2-4-8-15/h2-14H,1H3,(H,24,25)

InChI Key

GWQXFRWKUSTNOD-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC=CC=C3Cl

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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